![molecular formula C19H27N3O3 B267427 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267427.png)
4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia.
作用机制
TAK-659 binds to the active site of 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. The inhibition of 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also leads to the disruption of the tumor microenvironment, including the inhibition of cytokine production and the recruitment of immune cells.
Biochemical and physiological effects:
TAK-659 has been shown to induce apoptosis in B-cells, both in vitro and in vivo. It also inhibits the proliferation and migration of B-cells, leading to a reduction in tumor burden. In addition, TAK-659 has been shown to modulate the immune system, including the activation of T-cells and natural killer cells.
实验室实验的优点和局限性
TAK-659 has several advantages for use in lab experiments, including its high potency and selectivity for 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, TAK-659 has some limitations, including its relatively low solubility and potential for off-target effects.
未来方向
There are several potential future directions for the development of TAK-659 and other 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors. One area of focus is the development of combination therapies, including the combination of 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors with other targeted therapies or immunotherapies. Another area of interest is the development of predictive biomarkers for patient selection and monitoring of treatment response. Finally, there is a need for further research into the mechanisms of resistance to 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors, and the development of strategies to overcome this resistance.
合成方法
TAK-659 can be synthesized using a multistep process that involves the reaction of various starting materials, including 4-aminobenzamide, cyclohexyl isocyanate, and tetrahydrofuran. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. It has been shown to be effective in inhibiting 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide activity and inducing apoptosis in B-cells. In addition, TAK-659 has demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
属性
产品名称 |
4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
---|---|
分子式 |
C19H27N3O3 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
4-(cyclohexylcarbamoylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H27N3O3/c23-18(20-13-17-7-4-12-25-17)14-8-10-16(11-9-14)22-19(24)21-15-5-2-1-3-6-15/h8-11,15,17H,1-7,12-13H2,(H,20,23)(H2,21,22,24) |
InChI 键 |
QBFDXCDXQLLLMO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
规范 SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。